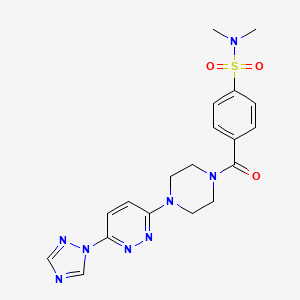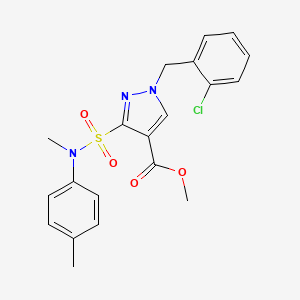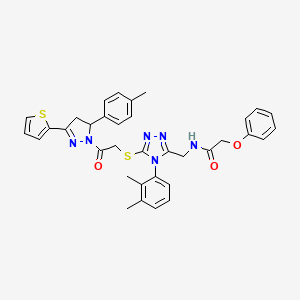![molecular formula C16H21N3O3S2 B2731854 N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415453-75-5](/img/structure/B2731854.png)
N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBP-1, and it has been synthesized using different methods.
Mechanism of Action
MBP-1 inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that plays a crucial role in the regulation of various signaling pathways. By inhibiting CK2 activity, MBP-1 disrupts the normal functioning of these signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
MBP-1 has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis, and inhibition of cell proliferation. In addition, MBP-1 has been shown to have anti-inflammatory properties and can modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBP-1 is its specificity towards CK2, which makes it an attractive lead compound for the development of new drugs targeting CK2. However, one of the main limitations of MBP-1 is its poor solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the research on MBP-1, including the development of new analogs with improved solubility and potency, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the identification of new targets for CK2 inhibition.
In conclusion, MBP-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards CK2 makes it an attractive lead compound for the development of new drugs targeting CK2, and its anti-inflammatory properties and ability to modulate the immune response make it a promising candidate for the treatment of various diseases. However, its poor solubility in water remains a challenge for lab experiments, and further research is needed to develop new analogs with improved solubility and potency.
Synthesis Methods
MBP-1 can be synthesized using different methods, including the reaction of 5-methoxy-2-aminobenzothiazole with 4-piperidone, followed by the reaction with cyclopropane sulfonyl chloride. Another method involves the reaction of 5-methoxy-2-aminobenzothiazole with 4-piperidone, followed by the reaction with cyclopropane sulfonyl azide. Both methods have been reported to yield high purity MBP-1.
Scientific Research Applications
MBP-1 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MBP-1 has been shown to inhibit the activity of protein kinase CK2, which plays a crucial role in the regulation of neuronal signaling. In cancer research, MBP-1 has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. In drug discovery, MBP-1 has been used as a lead compound for the development of new drugs targeting CK2.
properties
IUPAC Name |
N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-12-2-5-15-14(10-12)17-16(23-15)19-8-6-11(7-9-19)18-24(20,21)13-3-4-13/h2,5,10-11,13,18H,3-4,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTYBQSDCGCAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Methylpyridin-2-yl)methyl]-N-(2-methylsulfonylethyl)prop-2-yn-1-amine](/img/structure/B2731772.png)
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2731773.png)
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2731774.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(methylsulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2731776.png)
![N-(2-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2731777.png)
![2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2731778.png)


![Ethyl 2-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)acetate](/img/structure/B2731787.png)


![2-((2-(Tert-butoxycarbonyl)-5,5-dioxido-5-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2731791.png)
